molecular formula C9H9ClO3 B1582561 Methyl 4-chloro-2-methoxybenzoate CAS No. 78955-90-5

Methyl 4-chloro-2-methoxybenzoate

Cat. No. B1582561
Key on ui cas rn: 78955-90-5
M. Wt: 200.62 g/mol
InChI Key: UTEXPQWKBMXWJD-UHFFFAOYSA-N
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Patent
US05750545

Procedure details

To a suspension of 60% sodium hydride oil (3.4 g) in dimethylformamide (25 ml) was added 4-chlorosalicylic acid (7.33 g) under ice-cooling, and the mixture was stirred for 1 hour at room temperature. After the stirring, iodomethane (25 g) was dropwise added to the mixture and the mixture was reacted for 1 hour at 50° C., which was followed by extraction with ether. The extract was washed with water and dried over magnesium sulfate. After the concentration, the residue was chromatographed on silica gel (hexane-ethyl acetate) to give 6.60 g of a colorless transparent liquid (yield 77.4%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6](O)[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=[O:9].I[CH3:15].CN(C)[CH:18]=[O:19]>>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH3:15])=[O:9])=[C:11]([O:19][CH3:18])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.33 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)O
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for 1 hour at 50° C.
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
which was followed by extraction with ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After the concentration
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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